3-Amino-2-chloro-6-methylisonicotinamide
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Overview
Description
3-Amino-2-chloro-6-methylisonicotinamide is a chemical compound with the molecular formula C7H8ClN3O. It is a derivative of isonicotinamide, characterized by the presence of amino, chloro, and methyl groups on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-6-methylisonicotinamide typically involves the chlorination of 6-methylisonicotinamide followed by amination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-6-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced products.
Coupling: Formation of biaryl compounds
Scientific Research Applications
3-Amino-2-chloro-6-methylisonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-chloro-6-methylisonicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the amino and chloro groups allows it to form hydrogen bonds and electrostatic interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methylisonicotinamide: Similar in structure but lacks the amino group.
3-Amino-2-chloro-6-methylphenol: Similar but with a phenol group instead of the amide group
Uniqueness
3-Amino-2-chloro-6-methylisonicotinamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both amino and chloro groups on the pyridine ring allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H8ClN3O |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-amino-2-chloro-6-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-3-2-4(7(10)12)5(9)6(8)11-3/h2H,9H2,1H3,(H2,10,12) |
InChI Key |
ZLUIKNIWWBQBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)C(=O)N |
Origin of Product |
United States |
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